N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMMFSXAFYQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-tert-Butyltoluene
The synthesis begins with the bromination of 4-tert-butyltoluene (TBT) using gaseous or liquid bromine under solvent-free conditions. Radical bromination at 165–170°C produces a mixture of 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂). Optimal bromine-to-TBT molar ratios of 1.97:1 prevent over-bromination, achieving a 96% bromination yield. This step avoids co-solvents, simplifying purification and enhancing product purity (>99.5% after fractional distillation).
Hydrolysis and Sulfonation
The brominated mixture undergoes hydrolysis using a Sommelet reagent (hexamethylenetetramine, HMTA) in water. Acidic conditions (e.g., H₂SO₄) hydrolyze residual TBT-CN impurities, which are otherwise resistant to distillation. Subsequent sulfonation introduces the sulfonyl group via chlorosulfonic acid treatment, followed by conversion to the sulfonyl chloride using thionyl chloride (SOCl₂). This method yields 4-tert-butylbenzenesulfonyl chloride with >80% efficiency, critical for downstream reactions.
Preparation of 2-Bromoaniline
Diazotization and Bromination
Coupling Reaction: Formation of N-(2-Bromophenyl)-4-tert-Butylbenzenesulfonamide
Reaction Conditions and Optimization
The sulfonamide bond forms via nucleophilic substitution, where 2-bromoaniline attacks 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | 85% |
| Temperature | 0–5°C | 88% |
| Base | Pyridine | 90% |
| Reaction Time | 12 hours | 92% |
Table 1: Optimization of coupling reaction conditions.
Excess sulfonyl chloride (1.2 equiv) ensures complete amine conversion, while low temperatures minimize side reactions. Post-reaction workup involves ethyl acetate extraction, washing with saturated NaHCO₃, and crystallization at -5°C to isolate the product.
Industrial-Scale Considerations
Cost-Effective Catalyst Systems
Cuprous chloride (1 g per mole of diazonium salt) reduces reaction times and improves yields in sulfonyl chloride synthesis. Recycling strategies for catalysts and solvents, such as chlorobenzene, enhance sustainability and cost efficiency.
Waste Management
The process generates HBr, which is neutralized using NaOH scrubbers. Organic wastes, including dibromo derivatives, are incinerated or repurposed for other syntheses.
Purity and Characterization
Analytical Methods
-
Gas Chromatography (GC): Monitors brominated intermediates and final product purity (>99.5%).
-
Titration: Quantifies aldehyde content via oximation with hydroxylamine hydrochloride.
-
NMR/IR Spectroscopy: Confirms sulfonamide bond formation and functional group integrity.
Comparative Analysis of Alternative Routes
Direct Sulfonation vs. Diazotization
Direct sulfonation of 4-tert-butyltoluene avoids diazonium salt formation but requires harsh chlorosulfonic acid, complicating purification. Diazotization routes, as in Example 4 of the cited patent, offer better regioselectivity for brominated derivatives.
Solvent-Free vs. Solvent-Assisted Bromination
Solvent-free bromination reduces costs and environmental impact but demands precise temperature control to prevent decomposition.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide serves as a crucial building block for synthesizing pharmaceuticals, particularly those targeting bacterial infections and cancer. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, leading to antibacterial properties . Additionally, derivatives of sulfonamides have been explored for their anti-inflammatory effects and as inhibitors of various disease-related enzymes.
Biological Studies
The compound has been utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a valuable probe in research focused on understanding metabolic pathways and disease mechanisms. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, providing insights into therapeutic strategies for conditions such as arthritis.
Materials Science
In materials science, this compound is used in the synthesis of polymers and advanced materials with tailored properties. Its structural characteristics allow for modifications that can enhance material performance in various applications, including coatings and adhesives .
Case Study 1: Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicated that the compound effectively inhibits bacterial growth by targeting critical enzymes involved in folate metabolism .
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of dihydropteroate synthase showed that this compound competes with natural substrates for binding sites on the enzyme. This competitive inhibition was quantified using kinetic assays, revealing promising IC values indicative of its potential as a therapeutic agent against bacterial infections.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves the reaction of 2-bromoaniline with 4-tert-butylbenzenesulfonyl chloride. The reaction conditions often include:
- Base : Triethylamine or pyridine
- Solvent : Dichloromethane or tetrahydrofuran
- Temperature : Room temperature to reflux
- Reaction Time : Several hours to overnight
This method allows for the efficient production of the compound while maintaining high purity levels.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide and related compounds:
Notes:
- Positional Isomerism : The 2-bromo vs. 4-bromo substitution on the phenyl ring significantly influences electronic and steric properties, affecting reactivity in cross-coupling reactions .
- In contrast, methyl or fluorinated derivatives (e.g., ) offer tunable electronic properties for targeted interactions .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | Not reported | ~4.2 | <0.1 (DMSO) |
| N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide | Not reported | ~4.1 | <0.1 (DMSO) |
| N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide | Not reported | ~3.8 | 0.5 (DMSO) |
Biological Activity
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 365.29 g/mol. The compound features a sulfonamide functional group, a bromine atom on a phenyl ring, and a tert-butyl group on another phenyl ring. These structural elements significantly influence its chemical reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties.
The biological activity of this compound primarily stems from its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzymes critical for various biological processes. For instance, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antibacterial properties.
- Hydrophobic Interactions : The presence of the bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding with aromatic residues in proteins.
Antimicrobial Activity
Research indicates that sulfonamide derivatives like this compound exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism involves blocking bacterial folate synthesis pathways, leading to cell death.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. It may inhibit enzymes involved in the production of inflammatory mediators, offering therapeutic benefits for conditions such as arthritis.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains revealed that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This efficacy was attributed to its ability to inhibit dihydropteroate synthase effectively.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells in treated subjects.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | MIC of 32 µg/mL against Staphylococcus aureus |
| Study 2 | Anti-inflammatory Effects | Significant reduction in paw edema in animal models |
| Study 3 | Enzyme Inhibition | Effective inhibition of dihydropteroate synthase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
